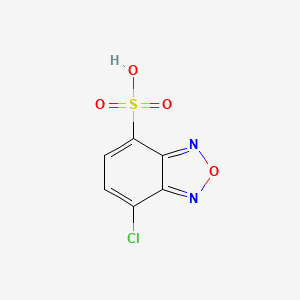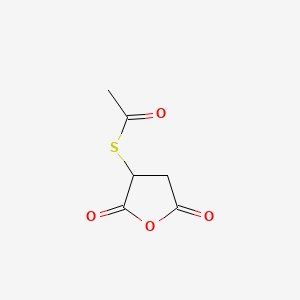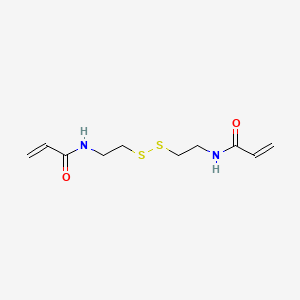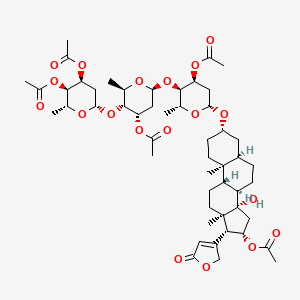
7-Chloro-4-benzofurazansulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-benzofurazansulfonic acid is a chemical compound known for its water-soluble properties and its use as a fluorogenic reagent. It is highly specific for thiol groups, making it valuable in various biochemical applications, including the investigation of glutathione S-transferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-benzofurazansulfonic acid typically involves the chlorination of benzofurazan followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical reactors where the chlorination and sulfonation processes are optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzofurazan ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzofurazan derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-4-benzofurazansulfonic acid is widely used in scientific research due to its specificity for thiol groups. Some of its applications include:
Chemistry: Used as a reagent for detecting thiol groups in various chemical analyses.
Biology: Employed in the study of enzymes such as glutathione S-transferases.
Medicine: Utilized in diagnostic assays for detecting thiol-containing compounds.
Industry: Applied in the manufacturing of diagnostic assays and as a stain in hematology and histology.
Mechanism of Action
The mechanism of action of 7-Chloro-4-benzofurazansulfonic acid involves its interaction with thiol groups. The compound forms a fluorescent adduct with thiols, which can be detected using fluorescence spectroscopy. This interaction is highly specific, making it a valuable tool for studying thiol-containing biomolecules .
Comparison with Similar Compounds
- 4-Chloro-7-sulfobenz-2-oxa-1,3-diazole ammonium salt
- 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid ammonium salt
- 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
Uniqueness: 7-Chloro-4-benzofurazansulfonic acid is unique due to its high specificity for thiol groups and its water-soluble nature. This makes it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNZTMNWIIAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001956 |
Source


|
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-20-0 |
Source


|
| Record name | 7-Chloro-4-sulfobenzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














